molecular formula C18H19Cl2N3OS B2735140 N-(5-chloro-2-methoxyphenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide CAS No. 690247-66-6

N-(5-chloro-2-methoxyphenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide

Cat. No. B2735140
CAS RN: 690247-66-6
M. Wt: 396.33
InChI Key: PMHJFVFOQVTJOD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide, also known as TCB-2, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TCB-2 has been widely studied for its potential therapeutic applications, particularly in the treatment of mental disorders such as depression and anxiety.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Antimicrobial and Antitubercular Agents : Research has been conducted on the synthesis and evaluation of various piperazine derivatives, including compounds similar to "N-(5-chloro-2-methoxyphenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide", for their antimicrobial and antitubercular activities. These studies reveal that such compounds exhibit significant antimicrobial properties against a range of microorganisms and potent antitubercular activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating bacterial infections and tuberculosis (Bektaş et al., 2007; Jallapally et al., 2014).

Biological Activities Beyond Antimicrobial

Antiviral and Antifungal Applications : The exploration of piperazine derivatives extends to antiviral and antifungal activities, with some compounds showing promising results against specific viruses and fungal strains. This broadens the potential medical applications of these compounds, suggesting their versatility in treating various infections (Reddy et al., 2013).

Chemical Synthesis and Structural Analysis

Synthetic Pathways and Structural Insights : Studies have also focused on the synthetic methodologies for creating piperazine derivatives and analyzing their chemical structures. These investigations provide valuable insights into the chemical properties of these compounds and their potential mechanisms of action based on structural characteristics (Al-Abdullah et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3OS/c1-24-17-6-5-14(20)12-16(17)21-18(25)23-9-7-22(8-10-23)15-4-2-3-13(19)11-15/h2-6,11-12H,7-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHJFVFOQVTJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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